benzyl propionate chemical properties and structure

benzyl propionate chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Benzyl Propionate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of benzyl propionate. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical and physical data.

Chemical Structure and Identification

Benzyl propionate, also known as benzyl propanoate, is an organic compound classified as an ester. It is formed from the esterification of benzyl alcohol and propionic acid.[1][2]

IUPAC Name: benzyl propanoate[3][4]

Synonyms: Benzyl propionate, Phenylmethyl propanoate, Propanoic acid, phenylmethyl ester, Propionic acid, benzyl ester[1][3][5][6][7]

Chemical Formula: C₁₀H₁₂O₂[1][3][6][8][9][10][11]

Canonical SMILES: CCC(=O)OCC1=CC=CC=C1[3][4]

InChI: InChI=1S/C10H12O2/c1-2-10(11)12-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3[1][3][4]

InChIKey: VHOMAPWVLKRQAZ-UHFFFAOYSA-N[3][4]

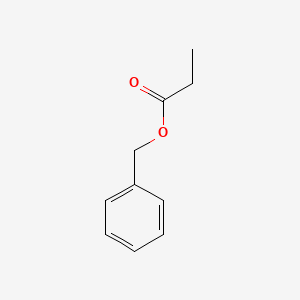

Chemical Structure Diagram

Caption: Chemical structure of benzyl propionate.

Physicochemical Properties

Benzyl propionate is a colorless liquid with a characteristic sweet, fruity, and floral odor.[8][12] It is widely used in the fragrance and flavor industries.[1][6][8]

| Property | Value | Source(s) |

| Molecular Weight | 164.20 g/mol | [3][8][9] |

| Appearance | Colorless liquid | [6][8][9][10] |

| Boiling Point | 220-222 °C at 760 mmHg | [3][4][8][9][13] |

| Density | 1.027 - 1.03 g/mL at 25 °C | [4][8][14][15][16] |

| Solubility | Insoluble in water; soluble in alcohol and most fixed oils; slightly soluble in propylene glycol; insoluble in glycerin. | [1][3][8][12] |

| Refractive Index | 1.495 - 1.500 at 20 °C | [3][4][10] |

| Flash Point | 96 - 101 °C (205 - 213 °F) | [9][14][15][16] |

| Vapor Pressure | 0.065 mmHg at 25 °C | [13] |

| LogP | 2.4 - 2.57 | [3][13] |

| CAS Number | 122-63-4 | [3][6][9][10] |

Synthesis of Benzyl Propionate

The primary method for synthesizing benzyl propionate is through the Fischer esterification of benzyl alcohol with propionic acid, typically in the presence of an acid catalyst.[2][9]

Synthesis Workflow Diagram

Caption: General workflow for benzyl propionate synthesis.

Experimental Protocol: Fischer Esterification

The following is a general protocol for the synthesis of benzyl propionate. Specific conditions may vary.

Materials:

-

Benzyl alcohol

-

Propionic acid

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Brine (for washing)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvent (e.g., diethyl ether or dichloromethane for extraction)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of benzyl alcohol and propionic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the mixture to reflux for a specified period, monitoring the reaction progress by a suitable method (e.g., TLC or GC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent.

-

Wash the organic layer sequentially with water, sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the solvent.

-

Purify the crude product by distillation to obtain pure benzyl propionate.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): A typical ¹H NMR spectrum of benzyl propionate would show characteristic peaks corresponding to the protons of the ethyl group, the benzylic methylene protons, and the aromatic protons of the phenyl group.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule, with distinct signals for the carbonyl carbon, the carbons of the ethyl group, the benzylic methylene carbon, and the aromatic carbons.

General Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: A small amount of the benzyl propionate sample is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: The spectrum is recorded on a standard NMR spectrometer.

-

Data Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C NMR spectra.

-

Data Processing: The raw data is processed (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of benzyl propionate will exhibit characteristic absorption bands for the C=O stretch of the ester group, C-O stretches, and the aromatic C-H and C=C stretches.

General Experimental Protocol for IR Spectroscopy (Neat Liquid):

-

Sample Preparation: A drop of the neat liquid benzyl propionate is placed between two salt plates (e.g., KBr or NaCl) to form a thin film.

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded, followed by the spectrum of the sample.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry of benzyl propionate typically involves electron ionization (EI), leading to fragmentation of the molecule. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks, which can be used to confirm the structure.

General Experimental Protocol for GC-MS:

-

Sample Preparation: A dilute solution of benzyl propionate in a volatile organic solvent is prepared.

-

Instrumentation: The sample is introduced into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

-

Data Acquisition: The GC separates the components of the sample, and the MS records the mass spectrum of the eluting benzyl propionate.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and characteristic fragment ions.

References

- 1. Figure 2. NMR spectrum of >99% anhydrous benzyl propionate : Application of Quantitative Proton Nuclear Magnetic Resonance Spectroscopy for the Compositional Analysis of Short Chain Fatty Acid Benzyl Ester Mixtures : Science and Education Publishing [pubs.sciepub.com]

- 2. Benzyl Propionate Proton Full Spectrum [wiredchemist.com]

- 3. Benzyl propionate synthesis - chemicalbook [chemicalbook.com]

- 4. Benzyl propionate | C10H12O2 | CID 31219 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyl Propionate Carbon-13 Full Spectrum [wiredchemist.com]

- 6. spectrabase.com [spectrabase.com]

- 7. scribd.com [scribd.com]

- 8. Benzyl propionate(122-63-4) 1H NMR spectrum [chemicalbook.com]

- 9. Benzyl propionate(122-63-4) 13C NMR [m.chemicalbook.com]

- 10. Benzyl propionate synthesis by fed-batch esterification using commercial immobilized and lyophilized Cal B lipase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benzyl propionate, 122-63-4 [thegoodscentscompany.com]

- 12. gcms.cz [gcms.cz]

- 13. homework.study.com [homework.study.com]

- 14. researchgate.net [researchgate.net]

- 15. Page loading... [wap.guidechem.com]

- 16. Benzyl propionate(122-63-4) IR Spectrum [m.chemicalbook.com]